N-({2-[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide
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Overview
Description
N~3~-({2-[(1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDIN-3-YL)CARBONYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE is a complex organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a naphthyridine core, which is a fused ring system containing nitrogen atoms, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-({2-[(1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDIN-3-YL)CARBONYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and ethyl acetoacetate under acidic conditions.
Introduction of Functional Groups:
Coupling Reactions: The hydrazino and carbothioyl groups are introduced through coupling reactions with hydrazine derivatives and thiocarbonyl compounds, respectively.
Final Assembly: The final step involves the coupling of the naphthyridine derivative with nicotinamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~3~-({2-[(1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDIN-3-YL)CARBONYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: The functional groups in the compound can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced analogs with different functional groups.
Scientific Research Applications
N~3~-({2-[(1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDIN-3-YL)CARBONYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-({2-[(1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDIN-3-YL)CARBONYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine Derivatives: Compounds with similar naphthyridine cores but different functional groups.
Quinolone Derivatives: Structurally related compounds with a quinolone core.
Indole Derivatives: Compounds with an indole core that share some biological activities.
Uniqueness
N~3~-({2-[(1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDIN-3-YL)CARBONYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18N6O3S |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[[(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)amino]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H18N6O3S/c1-3-25-10-14(15(26)13-7-6-11(2)21-16(13)25)18(28)23-24-19(29)22-17(27)12-5-4-8-20-9-12/h4-10H,3H2,1-2H3,(H,23,28)(H2,22,24,27,29) |
InChI Key |
IXGFIDAZYWMYSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NNC(=S)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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